Product packaging for L-Malic Acid(Cat. No.:CAS No. 97-67-6)

L-Malic Acid

Cat. No.: B142052
CAS No.: 97-67-6
M. Wt: 134.09 g/mol
InChI Key: BJEPYKJPYRNKOW-REOHCLBHSA-N
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Description

L-(-)-Malic acid (CAS 97-67-6), also known as L-hydroxysuccinic acid, is the naturally occurring and biologically active enantiomer of malic acid . This dicarboxylic acid is a fundamental metabolite found in all living organisms and is a key intermediate in the tricarboxylic acid (TCA) cycle, playing an essential role in mitochondrial energy production . In the citric acid cycle, (S)-malate is formed from fumarate and is subsequently oxidized to oxaloacetate, contributing to the generation of reducing equivalents for cellular respiration . Beyond its central metabolic role, L-malic acid is integral to the malate-aspartate shuttle, which facilitates the transfer of reducing equivalents across the mitochondrial membrane . Its function extends to acting as a critical redox buffer; the cytoplasmic enzyme malic enzyme catalyzes its conversion to pyruvate, concomitantly generating NADPH, which is vital for biosynthetic processes and maintaining redox homeostasis . In plant biology, malate is synthesized in guard cells and accompanies potassium ions to regulate stomatal aperture by managing solute potential and turgor pressure . Researchers utilize L-(-)-Malic acid as a versatile chiral synthon in organic synthesis and as a selective α-amino protecting reagent for amino acid derivatives . Its applications span multiple fields: in microbiological studies, it serves as a carbon source in fermentation and microbial biosynthesis ; in food science, it is investigated for its role as a natural acidulant contributing to the tart flavor of fruits like apples and grapes ; and in biomedical research, it is explored for its signaling functions in redox processes, inflammation modulation, and cellular energy dynamics . This product is presented as a high-purity compound for use in these and other advanced research applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H6O5 B142052 L-Malic Acid CAS No. 97-67-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-hydroxybutanedioic acid
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InChI

InChI=1S/C4H6O5/c5-2(4(8)9)1-3(6)7/h2,5H,1H2,(H,6,7)(H,8,9)/t2-/m0/s1
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InChI Key

BJEPYKJPYRNKOW-REOHCLBHSA-N
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Canonical SMILES

C(C(C(=O)O)O)C(=O)O
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Isomeric SMILES

C([C@@H](C(=O)O)O)C(=O)O
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Molecular Formula

C4H6O5
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Related CAS

26999-59-7
Record name Poly(β-L-malic acid)
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DSSTOX Substance ID

DTXSID30273987
Record name (2S)-2-Hydroxybutanedioic acid
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Molecular Weight

134.09 g/mol
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Physical Description

Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS], Solid, white crystalline powder, granules, or needles; acid taste; odourless or having a very faint caramellic acrid odour and a tart aciduous taste
Record name L-(-)-Malic acid
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Record name Malic acid
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Solubility

soluble in water and alcohol; 1 gm in 0.8 ml water, 1 g in 1.4 ml alcohol (in ethanol)
Record name l-Malic acid
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CAS No.

97-67-6
Record name L-Malic acid
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Record name Butanedioic acid, 2-hydroxy-, (2S)-
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Record name MALIC ACID, L-
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Melting Point

107 °C
Record name Malic acid
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Metabolic Pathways and Biosynthesis of L Malic Acid

Central Role of L-(-)-Malic Acid in Biological Systems

L-Malic acid's position as an intermediate in fundamental metabolic pathways underscores its central role in the biochemistry of living organisms. sciepublish.comatamanchemicals.com It participates in cycles that are crucial for energy production and the synthesis of essential biomolecules.

L-(-)-Malic Acid as an Intermediate in the Tricarboxylic Acid (TCA) Cycle

The Tricarboxylic Acid (TCA) cycle, also known as the Krebs cycle or citric acid cycle, is a primary metabolic pathway for generating energy in aerobic organisms. nih.gov this compound is a key intermediate in this mitochondrial pathway. sciepublish.comatamanchemicals.comnih.gov The process begins with the condensation of oxaloacetate and acetyl-CoA to form citrate (B86180). frontiersin.org Through a series of oxidative reactions, citrate is converted to L-malate. frontiersin.orgresearchgate.net In the final step of the cycle, L-malate is oxidized to oxaloacetate by malate (B86768) dehydrogenase, a reaction that also reduces NAD+ to NADH. nih.gov This NADH can then be used by the electron transport chain to produce ATP. Due to the release of two carbon dioxide molecules during the cycle, the theoretical maximum yield of L-malate from glucose via this pathway is 1 mole per mole of glucose. frontiersin.orgasm.org

L-(-)-Malic Acid in the Glyoxylate (B1226380) Pathway

The glyoxylate pathway is an anabolic variation of the TCA cycle found in some microorganisms, plants, and invertebrates. sciepublish.com It allows for the utilization of two-carbon compounds like acetate (B1210297) or ethanol (B145695) for growth. sciepublish.com This pathway bypasses the decarboxylation steps of the TCA cycle. Key enzymes, isocitrate lyase and malate synthase, are central to this pathway. frontiersin.org Isocitrate lyase cleaves isocitrate into succinate (B1194679) and glyoxylate. frontiersin.org Subsequently, malate synthase catalyzes the condensation of glyoxylate with acetyl-CoA to produce this compound. frontiersin.org The theoretical yield of this compound from glucose through the glyoxylate cycle is also 1 mole per mole, limited by the conversion of pyruvate (B1213749) to acetyl-CoA which releases CO2. frontiersin.orgresearchgate.net However, if oxaloacetate is supplied through the carboxylation of pyruvate, a noncyclic version of the glyoxylate pathway can achieve a higher theoretical yield of 1.33 mol/mol. sci-hub.se

Reductive Tricarboxylic Acid (rTCA) Pathway for L-(-)-Malic Acid Biosynthesis

The reductive Tricarboxylic Acid (rTCA) pathway represents the most efficient route for this compound biosynthesis, with a theoretical yield of 2 moles of L-malate per mole of glucose. sciepublish.comacs.org This cytosolic pathway involves the fixation of carbon dioxide. sciepublish.comfrontiersin.org The key steps are the carboxylation of pyruvate to oxaloacetate, catalyzed by pyruvate carboxylase (PYC), followed by the reduction of oxaloacetate to this compound by malate dehydrogenase (MDH). acs.orgmdpi.com This pathway is particularly favored in many microorganisms for the overproduction of this compound due to its high carbon efficiency and its location in the cytoplasm, which facilitates the export of this compound out of the cell. sciepublish.comfrontiersin.org

Direct One-Step Conversion of Pyruvate to this compound

This compound can also be synthesized directly from pyruvate in a single step. frontiersin.orgnih.gov This reaction is catalyzed by a malic enzyme, which facilitates the reductive carboxylation of pyruvate to L-malate, typically requiring NADPH as a cofactor. researchgate.net Metabolic engineering strategies have focused on overexpressing NAD+ kinase to promote the conversion of NADH to NADPH, thereby providing more reducing power for this direct conversion. researchgate.net This one-step pathway has been explored as a potential route for efficient L-malate production. sci-hub.senih.gov

Conversion of Phosphoenolpyruvate (B93156) to Oxaloacetate Pathway

In some bacteria, such as E. coli, which lack pyruvate carboxylase, an alternative pathway for L-malate production involves the conversion of phosphoenolpyruvate (PEP) to oxaloacetate. frontiersin.orggoogle.com This carboxylation reaction is catalyzed by phosphoenolpyruvate carboxylase (PPC) or phosphoenolpyruvate carboxykinase (PCK). sciepublish.commdpi.com The resulting oxaloacetate is then reduced to L-malate by malate dehydrogenase. mdpi.com This pathway is a common target for metabolic engineering in bacteria to enhance this compound production. frontiersin.org

Non-oxidative and Oxidative Pathways of this compound Biosynthesis

The biosynthesis of this compound can be broadly categorized into non-oxidative and oxidative pathways. researchgate.netnih.gov

Non-oxidative pathway: This pathway, also known as the reductive pathway, involves the carboxylation of a C3 compound like pyruvate or phosphoenolpyruvate to the C4 compound oxaloacetate, which is then reduced to L-malate. asm.orgmdpi.com This route includes the rTCA pathway and the conversion of PEP to oxaloacetate. asm.orgmdpi.com It is characterized by the fixation of CO2 and generally has a higher theoretical yield of L-malate from glucose. asm.org

Oxidative pathway: This route involves the complete oxidation of substrates through the TCA cycle. researchgate.netasm.org Acetyl-CoA enters the cycle, and through a series of oxidative reactions, L-malate is formed as an intermediate. researchgate.net This pathway has a lower theoretical yield due to the loss of carbon as CO2. asm.org The glyoxylate pathway can be considered an alternative oxidative route. researchgate.net

Microbial Biosynthesis of L-(-)-Malic Acid

Microorganisms, including filamentous fungi, yeasts, and bacteria, are capable of accumulating this compound as a fermentation end-product. sciepublish.com While many organisms can produce this dicarboxylic acid, only a select few wild-type strains, primarily filamentous fungi like Aspergillus and Penicillium, can naturally produce it in substantial quantities from various carbon sources. nih.govfrontiersin.org

Several wild-type microorganisms have been identified and optimized for L-(-)-malic acid production. Filamentous fungi, in particular, have shown significant promise.

Aspergillus species are notable for their ability to produce this compound. Aspergillus flavus was the first patented strain for this purpose and, through process optimization, achieved a titer of 113 g/L. nih.govfrontiersin.org However, the production of carcinogenic aflatoxins by this species limits its application, especially in the food industry. nih.govfrontiersin.org Consequently, "Generally Regarded as Safe" (GRAS) species like Aspergillus oryzae have been investigated. A. oryzae has demonstrated the ability to produce this compound from various substrates, including glucose, glycerol (B35011), and xylose, with titers reaching up to 45.43 g/L. nih.govfrontiersin.org Aspergillus niger, a well-known industrial workhorse for organic acid production, has also been explored, yielding this compound from feedstocks like thin stillage and crude glycerol. nih.govfrontiersin.org

Penicillium species have also emerged as potent this compound producers. Strains isolated from marine environments, such as P. viticola 152, have achieved impressive titers of up to 131 g/L in fermenters. frontiersin.org

Certain yeasts and mushrooms also contribute to the diversity of this compound producing microorganisms. The osmotolerant yeast Zygosaccharomyces rouxii has been shown to produce up to 74.90 g/L of this compound from glucose. sciepublish.com The mushroom Schizophyllum commune can produce 18 g/L of this compound under optimized conditions. sciepublish.com Additionally, Candida brumptii has been found to produce this compound from n-paraffins.

Table 1: L-(-)-Malic Acid Production by Selected Wild-Type Microorganisms

MicroorganismCarbon SourceTiter (g/L)Yield (mol/mol)Productivity (g/L/h)Reference
Aspergillus flavusGlucose113-0.59 sciepublish.com
Aspergillus oryzae NRRL 3488Glucose30.270.98- nih.gov
Aspergillus oryzae DSM1863Glycerol39.40-- nih.gov
Aspergillus oryzae DSM1863Xylose45.43-- nih.gov
Penicillium viticola 152Glucose1311.341.36 frontiersin.org
Zygosaccharomyces rouxii V19Glucose74.900.520.21 sciepublish.com
Schizophyllum commune IFO-4928Glucose180.480.18 sciepublish.com

To overcome the limitations of wild-type strains, metabolic engineering has become a crucial tool for developing efficient microbial cell factories for L-(-)-malic acid production. nih.gov These strategies focus on redirecting metabolic fluxes towards the desired product, enhancing precursor supply, and facilitating product export.

A primary strategy involves the enhancement of the reductive tricarboxylic acid (rTCA) pathway, which is highly efficient for this compound synthesis. frontiersin.org This is often achieved by overexpressing key enzymes such as pyruvate carboxylase (PYC) and malate dehydrogenase (MDH). sciepublish.commdpi.com In Aspergillus oryzae, co-overexpression of native pyc and mdh genes increased the this compound titer significantly. sciepublish.com

Another critical aspect is the enhancement of this compound transport out of the cell to prevent feedback inhibition. Overexpression of C4-dicarboxylate transporters, such as C4t318 from A. oryzae and Spmae1 from Schizosaccharomyces pombe, has proven effective in increasing production. frontiersin.orgacs.org Combining the enhancement of the rTCA pathway with the overexpression of a malic acid transporter in A. niger resulted in a remarkable titer of 201.24 g/L, the highest reported to date. frontiersin.org

Reducing the formation of by-products is another key strategy. In Aspergillus nidulans, deleting the gene for oxaloacetate acetylhydrolase (oahA), which diverts oxaloacetate to other pathways, led to increased this compound production. mdpi.com Similarly, blocking pathways for other organic acids like citric acid, by targeting transporters such as CexA, can further channel carbon towards this compound. mdpi.com

In microorganisms like Escherichia coli, which lack a native pyruvate carboxylase, strategies focus on boosting the conversion of phosphoenolpyruvate (PEP) to oxaloacetate by overexpressing enzymes like phosphoenolpyruvate carboxylase (ppc) or phosphoenolpyruvate carboxykinase (pck). frontiersin.org

Table 2: Examples of Metabolic Engineering Strategies for L-(-)-Malic Acid Production

MicroorganismGenetic ModificationTiter (g/L)Fold IncreaseReference
Aspergillus oryzaeOverexpression of pyc and mdh3154- frontiersin.org
Aspergillus nigerDeletion of oahA, overexpression of pyc, mdh3, and c4t318201.24>5-fold frontiersin.org
Aspergillus nidulansDeletion of oahA and cexA, overexpression of pyc, mdhC, and dctA30.79.6 mdpi.com
Trichoderma reeseiOverexpression of pyc from A. oryzae105- acs.org
Saccharomyces cerevisiaeOverexpression of PYC1, PYC2, MDH3, and SpMAE1; deletion of GPD1, GPD2, PDC1, and ADH161.2- energy.gov
Pichia kudriavzeviiOverexpression of rTCA pathway genes and SthA from E. coli199.4- nih.govresearchgate.net

Optimizing fermentation conditions is critical for maximizing L-(-)-malic acid production. Key parameters include pH, temperature, agitation, and nutrient concentrations.

The pH of the fermentation medium is a crucial factor. For many fungal fermentations, maintaining a near-neutral pH is beneficial for this compound production. This is often achieved by adding neutralizing agents like calcium carbonate (CaCO₃). nih.govsemanticscholar.org Studies with Aureobasidium pullulans have shown that a specific concentration of CaCO₃ can significantly enhance this compound yield. semanticscholar.org However, the use of neutralizing agents can lead to downstream processing challenges and waste generation. To address this, research into low-pH fermentation processes is underway, with promising results in acid-tolerant yeasts like Pichia kudriavzevii. nih.govresearchgate.net

Nutrient availability, particularly the carbon-to-nitrogen (C:N) ratio, plays a significant role. High glucose concentrations and nitrogen limitation are often employed to trigger the overflow metabolism that leads to organic acid accumulation. nih.govfrontiersin.org Iron concentration has also been identified as an important factor, with increased levels improving the molar yield of this compound in Aspergillus flavus. nih.gov

Different fermentation strategies, such as batch, fed-batch, and repeated-batch cultivations, have been explored to enhance productivity. Fed-batch fermentation, where the carbon source is fed continuously or intermittently, can help maintain high cell viability and prolong the production phase, leading to higher titers. frontiersin.org In Aspergillus oryzae, a fed-batch process resulted in a titer of 165 g/L. frontiersin.org Repeated-batch cultivation, involving the periodic removal of the product and replenishment of the medium, has also shown potential for sustained this compound production over extended periods. frontiersin.org

An alternative route to L-(-)-malic acid production involves the fermentation of polymalic acid (PMLA), a biopolyester of this compound, followed by its hydrolysis. mdpi.com This approach can circumvent the issue of product inhibition often seen in direct this compound fermentation. researchgate.net

The yeast-like fungus Aureobasidium pullulans is a notable producer of PMLA. frontiersin.orgmdpi.com Through fermentation, A. pullulans can produce high titers of PMLA. In a fed-batch fermentation using immobilized cells, a PMLA concentration equivalent to 144.2 g/L of this compound has been achieved. frontiersin.orgresearchgate.net This PMLA can then be purified and hydrolyzed to yield pure L-(-)-malic acid. researchgate.net

The hydrolysis of PMLA to this compound is typically carried out using acid catalysis, for instance, with sulfuric acid at elevated temperatures. mdpi.comresearchgate.net This two-step process, consisting of PMLA fermentation and subsequent hydrolysis, presents a promising and efficient method for the industrial production of high-purity L-(-)-malic acid. researchgate.net

L Malic Acid in Chemical Synthesis and As a Chiral Building Block

L-(-)-Malic Acid in Asymmetric Synthesis

The utility of L-(-)-malic acid in asymmetric synthesis is extensive, serving dual roles as both a chiral auxiliary and a foundational unit for constructing other chiral molecules. magtech.com.cnx-mol.net

As a chiral auxiliary, L-(-)-malic acid is instrumental in guiding the stereochemical outcome of a reaction. x-mol.net For instance, in the asymmetric synthesis of (S)-(–)-crispine A, L-(-)-malic acid acts as both a chiral auxiliary and a building block. x-mol.net The synthesis commences with the condensation of homoveratrylamine with L-malic acid to form an imide. x-mol.net This intermediate then undergoes reduction and cyclization, directed by the chiral center derived from malic acid, to yield a pyrrolo[2,1-a]isoquinoline (B1256269) structure, a key step toward the final product. x-mol.net

L-(-)-Malic acid is a widely used synthon, a building block that can be readily converted into a variety of more complex chiral molecules. scientificlabs.co.ukibresco.comsigmaaldrich.comchemicalbook.comcosmobio.co.jp Its four carbon atoms are all functionalizable, allowing for diverse chemical transformations. magtech.com.cn It serves as a precursor for the synthesis of compounds such as diethyl (S)-malate, ethyl (R)- and (S)-2-hydroxyl-4-phenylbutanoate, and D-homophenylalanine ethyl ester hydrochloride. sigmaaldrich.com The transformations of this compound into a range of advanced chiral C4 building blocks have been extensively documented. magtech.com.cn

The practical application of L-(-)-malic acid as a chiral starting material is evident in the total synthesis of numerous complex and biologically active molecules.

κ-opioid receptor agonists, 1α,25-dihydroxyvitamin D3 analogue, and phoslactomycin B : L-(-)-Malic acid is a versatile synthon for preparing these complex chiral compounds. scientificlabs.co.ukibresco.comsigmaaldrich.comchemicalbook.comcosmobio.co.jpatamanchemicals.comatamanchemicals.com

1α,25-dihydroxyvitamin D3 analogue : The synthesis of this vitamin D3 analogue has been achieved through various routes, including a linear approach utilizing L-(−)-malic acid as a chiral synthon. nih.gov Another method involves the enantioselective synthesis of a key A-ring precursor from L-(−)-malic acid. researchgate.netacs.org

Phoslactomycin B : A formal synthesis of phoslactomycin B has been developed where all stereocenters are derived, either directly or indirectly, from catalytic enantioselective reactions, with segments of the molecule being constructed from (R)-malic acid. acs.orgresearchgate.net

Crispine A : The asymmetric synthesis of (S)-(–)-crispine A has been successfully performed using this compound as a chiral auxiliary and building block, resulting in a high enantiomeric excess of 99.99%. x-mol.net Another approach to synthesizing (+)-crispine A also relies on this compound. researchgate.net

Epothilone (B1246373) analogs : L-(-)-Malic acid is a key starting material in the synthesis of epothilones, which are potent antitumor agents. google.comacs.org For example, the synthesis of the C12-C15 fragment of trans-epothilone A utilizes (S)-malic acid to establish the necessary chiral centers. sciforum.net A procedure for creating a new chiral building block for epothilone analogs also commences from this compound. researchgate.net

Table 1: Examples of Complex Molecules Synthesized from L-(-)-Malic Acid

Complex Molecule Role of L-(-)-Malic Acid Key Synthetic Strategy Citation(s)
(S)-(–)-Crispine A Chiral auxiliary and building block Condensation with homoveratrylamine, reduction, and cyclization. x-mol.net x-mol.net
(S)-Dihydrokavain Chiral pool material Regioselective ring-opening of a 1,2-cyclic sulfate (B86663) derivative. tandfonline.comtandfonline.com smolecule.comtandfonline.comtandfonline.com
1α,25-dihydroxyvitamin D3 analogue Chiral synthon Synthesis of the A-ring fragment. researchgate.netacs.org nih.govresearchgate.netacs.org
Epothilone Analogs Chiral pool starting material Synthesis of key fragments (e.g., C12-C15). sciforum.net google.comacs.orgsciforum.netresearchgate.net
Phoslactomycin B Starting material for key segments Convergent synthesis involving coupling of fragments derived from (R)-malic acid. acs.orgresearchgate.net acs.orgresearchgate.net
Marinomycin A Fragment (C13–C28) Source of stereocenters Realization of C19 and C27 stereocenters. thieme-connect.com thieme-connect.com

L-(-)-Malic Acid as a Versatile Synthon for Chiral Compounds

Stereoselective Transformations Initiated by L-(-)-Malic Acid

The stereochemistry inherent in L-(-)-malic acid is effectively used to direct the formation of new stereocenters in a predictable manner. For instance, in the synthesis of the C13–C28 fragment of marinomycin A, two of the five stereocenters, C19 and C27, were established using this compound as the starting material. thieme-connect.com Similarly, the asymmetric synthesis of (S)-dihydrokavain from this compound proceeds through a series of stereoselective reactions, including the creation of a 1,2-cyclic sulfate intermediate, which ensures the correct stereochemistry in the final product. tandfonline.comtandfonline.com

Integration of Molecular Chirality and Helicity in Materials Design Utilizing L-(-)-Malic Acid

The chirality of L-(-)-malic acid can be transferred to the supramolecular level, influencing the structure of materials. In one study, chiral L-malate and achiral succinate (B1194679) ligands were integrated into a three-dimensional homochiral framework with manganese cations and 4,4′-bipyridine. csulb.edu Interestingly, the L-malate bonds to the manganese ion using only its carboxylate groups, leaving the hydroxyl group free. csulb.edu This unusual bonding is a result of the cooperative self-assembly of the chiral malate (B86768) and achiral succinate, demonstrating a "chirality doping" strategy for creating bulk homochiral materials. csulb.edu

L-(-)-Malic Acid in the Production of Polymers and Resins

L-(-)-Malic acid is a valuable monomer for the production of biodegradable and biocompatible polymers. sci-hub.sechalmers.se It can be used in the synthesis of polyester (B1180765) and alcohol acid resins. atamanchemicals.comthermofisher.kr Due to its dicarboxylic nature, it is a suitable building block for both homo- and heteropolymers. sci-hub.se The direct polycondensation of this compound can produce poly(α,β-malic acid), which is water-soluble and biodegradable. sci-hub.senih.gov The linear homopolymer, poly(β-L-malic acid), is a promising drug carrier. sci-hub.se For polymerization applications, having an isomerically pure product, preferably the L-isomer, is important, which can be achieved through fermentation. chalmers.se

Polyester and Alcohol Acid Resins Production

L-(-)-Malic acid is a key component in the production of certain polyesters and alcohol acid resins. atamanchemicals.comfishersci.co.ukfishersci.fihsfbiotech.comthermofisher.kr These polymers can have specialized applications. hsfbiotech.com The presence of both hydroxyl and carboxyl groups in L-(-)-malic acid allows it to undergo polycondensation reactions, forming polyester chains. rsc.org The stoichiometric imbalance of one hydroxyl group to two carboxyl groups naturally facilitates the creation of acid-rich polyesters, which can further react to form branched structures. rsc.org

The synthesis of polyesters from L-(-)-malic acid, often referred to as poly(malic acid) (PMA), can be achieved through direct polycondensation. acs.org Research has shown that reaction conditions such as temperature, time, and the use of catalysts significantly influence the molecular weight of the resulting polymer. acs.org For instance, direct polycondensation of this compound using tin(II) chloride as a catalyst at 110 °C for 45 hours has been shown to produce α,β-PMA with a molecular weight of 5300. acs.org

The reaction temperature is a critical parameter to control, as higher temperatures can lead to an intramolecular condensation reaction, forming fumaric acid, which can terminate the polymer chain. rsc.org Studies have identified optimal temperatures between 100 °C and 120 °C to favor polymerization while minimizing the formation of fumaric acid. rsc.org

Below is a table summarizing the effect of reaction conditions on the synthesis of poly(malic acid).

CatalystTemperature (°C)Time (h)Resulting PolymerMolecular Weight
Tin(II) chloride11045α,β-PMA5300
Not specified12048PBI–PMA5.8 kDa
Not specified130Not specifiedPBI–PMALower than at 120 °C

Data derived from studies on the direct polycondensation of this compound and its copolymerization. acs.orgmdpi.com

Biodegradable Polymer Modification

L-(-)-Malic acid is utilized as a modifier in the creation of biodegradable polymers to enhance their properties. atamanchemicals.com Poly(α,β-malic acid) (PMA), a polyester derived from this compound, is noted for its high water-solubility, biocompatibility, biodegradability, and bioresorbability. mdpi.com A key advantage of PMA is that its final degradation product is this compound, an intermediate in the tricarboxylic acid cycle, making it inherently biocompatible. mdpi.com

The synthesis of PMA and its copolymers is often achieved through polycondensation. mdpi.com However, obtaining high molecular weight PMA can be challenging due to the 1-to-2 ratio of hydroxyl to carboxyl groups in malic acid. mdpi.com

L-(-)-malic acid can be copolymerized with other monomers to create biodegradable materials with tailored properties for applications such as tissue engineering. For example, poly(lactide-co-malic acid) copolymers have been synthesized and studied for their degradation rates and thermal properties. researchgate.net

Furthermore, the fermentative production of poly(β-L-malic acid), a polyelectrolytic biopolyester, has been achieved using microorganisms like Aureobasidium sp.. oup.comtandfonline.com This biopolyester is composed of this compound monomeric repeating units. oup.comtandfonline.com Research has also focused on the production of this compound through the hydrolysis of polymalic acid (PMA) produced by fermentation. nih.gov

A novel synthesis route for poly(benzyl malate) (PBM), a derivative with applications as a nanocarrier, was developed using this compound as the initiator, significantly increasing the reaction yield compared to previous methods. nih.gov This highlights the ongoing research to optimize the synthesis of malic acid-based biodegradable polymers.

The table below presents findings from research on this compound in biodegradable polymer synthesis.

PolymerSynthesis MethodKey Findings
Poly(α,β-malic acid) (PMA)PolycondensationHighly water-soluble, biocompatible, and biodegradable. mdpi.com
PBI–PMACo-polycondensation of this compound and PBI–OHResulting polymer is water-soluble and biocompatible. mdpi.com
Poly(lactide-co-malic acid)Ring-anionic polymerizationProperties like degradation rate can be tuned for tissue engineering. researchgate.net
Poly(β-L-malic acid)Fermentation by Aureobasidium sp.Produces an extracellular biopolyester of this compound. oup.comtandfonline.com
Poly(benzyl malate) (PBM)Synthesis from this compound initiatorAchieved a higher reaction yield (31.2%) compared to previous methods. nih.gov

Advanced Analytical Methodologies for L Malic Acid

Spectroscopic Techniques for L-(-)-Malic Acid Analysis

Spectroscopic techniques are instrumental in elucidating the structural and chiral properties of L-(-)-Malic acid, as well as its interactions with other molecules.

Fourier Transform Infrared (FT-IR) Spectroscopy for Structural Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for confirming the structural integrity of L-(-)-Malic acid by identifying its characteristic functional groups. The FT-IR spectrum of L-(-)-Malic acid reveals key absorption bands that correspond to specific molecular vibrations. These vibrations are indicative of the hydroxyl (–OH), carbonyl (C=O), and carboxyl (–COOH) groups present in the molecule. mdpi.com The presence of these groups is fundamental to the compound's chemical properties, including its acidity and participation in redox reactions. mdpi.com

Studies have utilized FT-IR to verify the presence of these functional groups in various formulations containing L-(-)-Malic acid. mdpi.com For instance, analysis has confirmed that the carboxyl groups are the primary contributors to the compound's acidic nature through proton release. mdpi.com Furthermore, FT-IR has been used to study the interaction of L-(-)-Malic acid with other substances, such as in the formation of hybrid materials, by observing shifts in the characteristic peaks. scielo.org.ar For example, when L-(-)-Malic acid is intercalated into layered double hydroxides, the disappearance of certain peaks and the appearance of new bands confirm the successful incorporation and interaction of the malate (B86768) ion within the layered structure. scielo.org.ar

Table 1: Characteristic FT-IR Absorption Bands for L-(-)-Malic Acid

Wavenumber (cm⁻¹)Functional Group AssignmentReference
3601-3432O–H stretching (hydroxyl groups) mdpi.com
1714C=O stretching (carboxyl group) mdpi.com
1575Anti-symmetric vibration of ν(COO⁻) mode scielo.org.ar
1400Symmetric vibration of ν(COO⁻) mode scielo.org.ar
1397-1362C–H deformation/bending mdpi.com
1289-1166C–O stretching (in carboxyl and hydroxyl groups) mdpi.com
1058C–O stretching (secondary alcohol, COO⁻ groups) mdpi.com

This table provides a summary of key FT-IR peaks and their corresponding functional groups as identified in the literature. The exact positions of peaks can vary slightly depending on the sample matrix and preparation.

UV-Vis Spectroscopy in L-(-)-Malic Acid Complexation Studies

UV-Vis spectroscopy is a valuable technique for studying the formation of complexes between L-(-)-Malic acid and metal ions. While L-(-)-Malic acid itself does not have a strong characteristic absorption in the UV-visible region, its complexation with certain metal ions leads to changes in the spectral properties of the system, which can be monitored to understand the coordination environment. scirp.org

The formation of binary complexes between L-(-)-Malic acid and d-electron metal ions such as copper(II), cobalt(II), and nickel(II) has been investigated using UV-Vis spectroscopy. mdpi.com By monitoring the changes in the absorbance and the position of the maximum absorption wavelength (λmax) at different pH values, researchers can infer changes in the internal coordination sphere of the metal ions upon complexation with L-(-)-Malic acid. mdpi.com For example, a shift in the absorbance toward lower wavelengths (a blue shift) in systems with copper(II) ions indicates a change in the coordination environment. mdpi.com Similarly, for complexes with nickel(II) ions, a small blue shift and an increase in the molar absorption coefficient with increasing pH suggest changes in the metal ion's coordination sphere. mdpi.com

Table 2: Spectral Parameters of L-(-)-Malic Acid Complexes with d-Electron Metal Ions

Metal IonMolar Ratio (Metal:Ligand)pHλmax (nm)Molar Absorptivity (ε)Reference
Co(II)1:14.051211.5 mdpi.com
Co(II)1:24.551213.0 mdpi.com
Co(II)1:27.051217.5 mdpi.com
Ni(II)1:15.03937.0 mdpi.com
Ni(II)1:25.53938.5 mdpi.com
Ni(II)1:27.539311.0 mdpi.com

This table presents selected UV-Vis spectral data for cobalt(II) and nickel(II) complexes with L-(-)-Malic acid at different molar ratios and pH values, illustrating the changes in spectroscopic properties upon complexation.

Circular Dichroism (CD) Spectroscopy for Chiral Characterization

Circular Dichroism (CD) spectroscopy is a crucial technique for the chiral characterization of L-(-)-Malic acid. jascoinc.com This method measures the differential absorption of left and right circularly polarized light by chiral molecules. jascoinc.com L-(-)-Malic acid, being a chiral molecule, exhibits a characteristic CD spectrum. In an aqueous solution, L-(-)-malic acid shows a single positive Cotton effect at approximately 211 nm. mdpi.com Its simple divalent salts also exhibit a positive Cotton effect at around 208 nm. mdpi.com

CD spectroscopy is particularly useful for studying the conformational changes of L-(-)-Malic acid upon complexation with metal ions. The CD spectra of copper-malic acid complexes, for instance, indicate that at a pH close to 3.5, there is partial complexation, with the positive Cotton effect around 210 nm suggesting that some of the acid remains uncomplexed in a trans conformation. mdpi.com As the pH increases and complexation proceeds, changes in the CD spectrum, such as the disappearance of this effect, can be associated with a conformational change of the malic acid from trans to gauche. mdpi.com This technique has also been applied to investigate the interaction of L-(-)-Malic acid with lanthanide ions and its confinement within supramolecular cages, where the CD signal can be significantly amplified. mdpi.comnih.gov

Table 3: Circular Dichroism Data for L-(-)-Malic Acid and its Complexes

SystempHWavelength (nm)Δε (M⁻¹cm⁻¹)Reference
L-(-)-Malic acid---211+1.3 mdpi.com
L-(-)-Malate (divalent salt)---208+3.8 mdpi.com
Cu(II)/L-Malic acid (1:1)3.5~210Positive Cotton effect mdpi.com
Cu(II)/L-Malic acid (1:1)5.25---Disappearance of ~210 nm effect mdpi.com

This table summarizes key CD spectral features of L-(-)-Malic acid and its copper complexes, highlighting the changes that occur upon complexation and variations in pH.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Metabolic Flux Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for studying the metabolism of L-(-)-Malic acid. nih.gov Specifically, ¹³C-NMR-based metabolic flux analysis (MFA) is used to trace the path of carbon atoms through metabolic pathways. asm.orgcreative-proteomics.com This is achieved by feeding cells a ¹³C-labeled substrate, such as [1-¹³C]glucose, and then analyzing the labeling patterns of the resulting metabolites, including L-(-)-Malic acid. asm.org

This approach has been instrumental in elucidating the biosynthetic pathways of L-(-)-malic acid in various microorganisms. nih.gov For example, NMR-based metabolic flux analysis demonstrated that the reductive tricarboxylic acid (rTCA) pathway is the predominant route for the accumulation of extracellular malic acid in organisms like Aspergillus flavus and Saccharomyces cerevisiae. asm.orgnih.gov By analyzing the ¹³C labeling patterns in the produced malate, researchers can quantify the relative contributions of different pathways to its synthesis. asm.org This information is critical for metabolic engineering efforts aimed at improving the production of L-(-)-Malic acid. nih.gov While mass spectrometry offers higher sensitivity, NMR provides the advantage of determining the specific position of the ¹³C label within the molecule. creative-proteomics.com

Chromatographic Methods for L-(-)-Malic Acid Quantification and Separation

Chromatographic techniques are essential for the accurate quantification and separation of L-(-)-Malic acid from complex mixtures.

High-Performance Liquid Chromatography (HPLC) for Concentration Determination

High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for determining the concentration of L-(-)-Malic acid in various samples, including food products and pharmaceutical preparations. nih.govgoogle.com The technique separates components of a mixture based on their differential interactions with a stationary phase and a mobile phase.

Several HPLC methods have been developed for the analysis of L-(-)-Malic acid. One common approach involves using a reversed-phase column, such as a C18 column, with a UV detector set at a specific wavelength (e.g., 210 nm or 225 nm). nih.govscielo.br The mobile phase typically consists of an acidic aqueous solution, such as a potassium dihydrogen phosphate (B84403) buffer adjusted to a low pH with phosphoric acid, often mixed with an organic modifier like acetonitrile (B52724). scielo.br For instance, a method using a dC18 column with detection at 210 nm has been shown to reliably quantify L-(-)-malic acid in hawthorn wine. nih.gov Another approach for the simultaneous determination of several organic acids in wine utilizes an octyl-bonded silica (B1680970) column with a mobile phase containing potassium dihydrogen phosphate and ammonium (B1175870) sulfate (B86663), with detection at 210 nm. oiv.intoiv.int The concentration of L-(-)-Malic acid is determined by comparing the peak area of the sample to that of a standard solution of known concentration. google.com

To determine the enantiomeric purity of L-(-)-Malic acid, a pre-column derivatization step with a chiral reagent can be employed, followed by separation on a standard reversed-phase column. scielo.br This allows for the separation and quantification of the D-malic acid enantiomer impurity. scielo.br

Table 4: Example of HPLC Method Parameters for L-(-)-Malic Acid Analysis

ParameterConditionReference
ColumndC18 nih.gov
Mobile PhaseAcetonitrile-0.01 mol·L⁻¹ KH₂PO₄ (pH 2.80 with H₃PO₄) scielo.br
Flow Rate1.0 mL·min⁻¹ scielo.br
Detection Wavelength210 nm nih.gov
Column Temperature30 °C scielo.br

This table provides an example of typical HPLC conditions used for the analysis of L-(-)-Malic acid, as reported in the literature.

Enzymatic Assays for L-(-)-Malic Acid Determination

Enzymatic assays offer a highly specific and sensitive means of quantifying L-(-)-Malic acid in various matrices, including foodstuffs, beverages, and biological samples. nzytech.comnzytech.com These methods are prized for their ability to distinguish between the L- and D-enantiomers of malic acid, a crucial feature for applications in the food and pharmaceutical industries. rahrbsg.com The principle behind these assays typically involves the enzymatic conversion of L-(-)-Malic acid in a reaction that produces a stoichiometrically equivalent amount of a detectable product, such as NADH or a colored compound. nzytech.comnzytech.com

Commercially available enzymatic test kits provide a rapid and straightforward approach for L-(-)-Malic acid determination. nzytech.comnzytech.comr-biopharm.comcreativebiomart.net These kits are often available in formats suitable for both manual and automated analysis, catering to a wide range of laboratory settings. r-biopharm.com The reagents are frequently supplied in a ready-to-use liquid format, which simplifies the experimental workflow. r-biopharm.com

The following table summarizes the key features of representative enzymatic assay methods:

Assay Type Detection Method Principle Linear Range Detection Limit
UV Method Spectrophotometry (340 nm) Based on the spectrophotometric measurement of NADH formed through the combined action of L-malate dehydrogenase (L-MDH) and aspartate aminotransferase (AST). nzytech.com 0.25-300 mg/L nzytech.com 0.25 mg/L nzytech.com

L-Malate Dehydrogenase (L-MDH) Based Assays

A cornerstone of enzymatic L-(-)-Malic acid determination is the use of L-malate dehydrogenase (L-MDH). cpcbiotech.it This enzyme catalyzes the oxidation of L-(-)-Malic acid to oxaloacetate, with the concomitant reduction of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) to NADH. rahrbsg.comr-biopharm.com The reaction is as follows:

L-Malate + NAD+ ⇌ Oxaloacetate + NADH + H+ r-biopharm.comtandfonline.com

A challenge with this reaction is that the equilibrium lies far to the left, favoring the formation of L-(-)-Malic acid. rahrbsg.comtandfonline.com To drive the reaction forward and ensure accurate quantification of L-(-)-Malic acid, the oxaloacetate produced is typically removed from the reaction mixture. This is often achieved by a coupled reaction with glutamate-oxaloacetate transaminase (GOT), also known as aspartate aminotransferase (AST), in the presence of L-glutamate. nzytech.comrahrbsg.comr-biopharm.com The GOT enzyme converts oxaloacetate and L-glutamate into L-aspartate and 2-oxoglutarate. r-biopharm.com

An alternative approach involves the use of a malic enzyme that catalyzes the oxidative decarboxylation of L-(-)-Malic acid to pyruvic acid and CO2, a reaction that proceeds favorably in the neutral pH range. tandfonline.com

Biosensor Development for Real-time Monitoring

The demand for rapid, on-site analysis has spurred the development of biosensors for the real-time monitoring of L-(-)-Malic acid. These devices integrate a biological recognition element, typically an enzyme, with a physicochemical transducer to generate a signal proportional to the analyte concentration. nih.gov

Recent advancements include the engineering of a genetically encoded, protein-based fluorescent biosensor named Malon. nih.gov This biosensor exhibits high specificity and fluorescence activation in response to malate, enabling the monitoring of enzymatic reactions in vitro. nih.gov Furthermore, its incorporation into hydrogels and bacterial cells opens avenues for analyzing malate levels in biomaterials and living systems. nih.gov

Electrochemical biosensors have also been extensively developed, particularly for applications in the food and beverage industry, such as monitoring malolactic fermentation in wine. mdpi.commdpi.comcsic.es These sensors often employ a multi-enzyme system. For instance, amperometric biosensors have been constructed by co-immobilizing L-malate dehydrogenase (MDH) and diaphorase on an electrode surface with a redox mediator like tetrathiafulvalene (B1198394) (TTF). mdpi.commdpi.com In this system, MDH catalyzes the oxidation of L-malic acid, and the resulting NADH is re-oxidized to NAD+ by diaphorase, with the electrons being transferred to the electrode via the mediator. mdpi.com

The following table outlines different biosensor designs for L-(-)-Malic acid detection:

Biosensor Type Recognition Element Transduction Method Application
Fluorescent Biosensor Genetically encoded protein (Malon) nih.gov Fluorescence Real-time monitoring of enzymatic reactions nih.gov
Amperometric Biosensor L-malate dehydrogenase and diaphorase mdpi.commdpi.com Electrochemical Monitoring malolactic fermentation in wine mdpi.commdpi.comcsic.es

Crystallization and Polymorphism Studies of L-(-)-Malic Acid

Despite being isolated in crystalline form in the 18th century, L-(-)-Malic acid has long been considered a challenging compound to crystallize, particularly in a form suitable for detailed analysis. researchgate.netrsc.org Recent research has re-evaluated its crystallization behavior from both melts and solutions, leading to new discoveries about its polymorphic forms. researchgate.netrsc.org

Crystal Growth and Characterization of L-(-)-Malic Acid Polymorphs

Studies have revealed the existence of at least two polymorphic forms of L-(-)-Malic acid, designated as Form I and Form II. researchgate.netrsc.org Both forms crystallize in the monoclinic space group P21. researchgate.netrsc.org

The growth conditions have a significant impact on the resulting polymorph. For example, crystallization from ethyl acetate (B1210297) at room temperature yields large, well-formed trapezoidal prisms of Form II. researchgate.netrsc.org In contrast, growth from the same solvent at a lower temperature (4°C) produces hard, near-spherical aggregates of Form I. researchgate.netrsc.org L-(-)-Malic acid crystallizes poorly from water. researchgate.net

The crystallographic data for the two polymorphs are presented in the table below:

Polymorph Crystal System Space Group a (Å) b (Å) c (Å) β (°) V (ų) Z
Form I Monoclinic P21 researchgate.netrsc.org - - - - - -

The study of cocrystals has also provided insights into the crystallization behavior of L-(-)-Malic acid, particularly in systems with other organic acids like tartaric acid. acs.org Additionally, the formation of multicomponent crystalline solids with compounds such as vinpocetine (B1683063) has been shown to be enantiospecific, with a new crystalline form being produced only with L-(-)-Malic acid. units.it The growth of urea (B33335) this compound (ULMA) crystals from different solvents has also been investigated, revealing changes in crystal morphology but not in the fundamental lattice parameters. sciencenet.cnupdatepublishing.comresearchgate.net

Solubility Studies of L-(-)-Malic Acid in Binary Solvent Systems

The solubility of L-(-)-Malic acid is a critical parameter for its crystallization and industrial separation processes. researchgate.net Studies have systematically measured its solubility in various binary solvent systems at different temperatures. researchgate.net

For instance, the solubility of L-(-)-Malic acid has been determined in mixtures of ethyl acetate + tetrahydrofuran (B95107), acetonitrile + tetrahydrofuran, and butyl acetate + acetonitrile. researchgate.net In the ethyl acetate + tetrahydrofuran and acetonitrile + tetrahydrofuran systems, the solubility of L-(-)-Malic acid increases with an increasing mass fraction of tetrahydrofuran. researchgate.net The dissolution process has been found to be endothermic and entropy-driven. researchgate.net The hydrogen bonding capacity of the solvents plays a crucial role in the solubility of L-(-)-Malic acid. researchgate.net

The following table provides a summary of the solubility behavior of L-(-)-Malic acid in selected binary solvent systems:

Binary Solvent System Temperature Range (K) Effect of Solvent Composition on Solubility
Ethyl acetate + Tetrahydrofuran 278.15 to 323.15 Increases with increasing mass fraction of tetrahydrofuran. researchgate.net
Acetonitrile + Tetrahydrofuran 278.15 to 323.15 Increases with increasing mass fraction of tetrahydrofuran. researchgate.net
Butyl acetate + Acetonitrile 278.15 to 323.15 Increases and then decreases with increasing mass fraction of butyl acetate. researchgate.net

These solubility data have been correlated with various thermodynamic models, such as the modified Apelblat equation and the NRTL model, to provide a robust framework for predicting solubility under different conditions. researchgate.net

Potentiometric Analysis of L-(-)-Malic Acid Complexation

Potentiometric titration is a powerful technique used to investigate the formation of complexes between L-(-)-Malic acid and various metal ions in aqueous solutions. mdpi.commdpi.com By monitoring the pH of a solution as a titrant is added, it is possible to determine the stoichiometry and stability constants of the resulting complexes. mdpi.comresearchgate.net

Studies have been conducted on the complexation of L-(-)-Malic acid with a range of metal ions, including d-electron metals like copper(II), cobalt(II), and nickel(II), as well as lanthanide ions. mdpi.commdpi.comresearchgate.net These investigations have revealed the formation of both monomeric and dimeric complexes, depending on the metal ion and the solution conditions. mdpi.com For example, with copper(II), both monomeric and dimeric forms have been identified, whereas with cobalt(II) and nickel(II), monomeric complexes are typically formed. mdpi.com

The interaction of L-(-)-Malic acid with alkaline metals and polyammonium cations has also been studied using potentiometric methods, complemented by calorimetric and spectropolarimetric techniques. nih.gov These studies provide thermodynamic data, including stability constants (log K), enthalpy (ΔH⁰), and entropy (TΔS⁰) changes associated with complex formation, indicating that these interactions are often entropically stabilized. nih.gov

The following table presents examples of stability constants for L-(-)-Malic acid complexes with various metal ions determined through potentiometric analysis.

Metal Ion Complex Species logβ Reference
Copper(II) Cu(HMal)₂ - mdpi.com
Nickel(II) Ni(HMal)₂ - mdpi.com
Nickel(II) Ni(HMal)Mal - mdpi.com
Nickel(II) NiMal₂ - mdpi.com
Neodymium(III) NdHMal - researchgate.net
Samarium(III) SmHMal - researchgate.net

Environmental Fate and Biodegradation of L Malic Acid

Natural Occurrence and Distribution of L-(-)-Malic Acid in the Environment

L-(-)-Malic acid is widely distributed in nature, a testament to its central role in cellular metabolism. frontiersin.orgnzytech.com It is found in a diverse range of plants, animals, and microorganisms as an intermediate in the citric acid (TCA) cycle. nih.govtradeingredients.comnzytech.com

First isolated from unripe apples in 1785, it is a prominent organic acid in many fruits and vegetables, contributing to their characteristic tart flavor. nih.govatamankimya.com Significant concentrations are found in apples, grapes, cherries, and plums, as well as in vegetables like tomatoes and carrots. atamankimya.comnih.govmebak.org Beyond its presence in higher plants, L-malic acid is synthesized and accumulated by numerous microorganisms. nih.govfrontiersin.org Various species of fungi, yeasts, and bacteria can produce this compound, sometimes in substantial quantities, as an end-product of fermentation. nih.govfrontiersin.org This microbial production contributes to its presence in fermented foods and beverages, such as wine and certain cultured dairy products. mebak.orgwikipedia.org

Table 1: Natural Sources of L-(-)-Malic Acid

Category Examples
Fruits Apples, Grapes, Cherries, Plums, Apricots, Peaches, Raspberries, Strawberries, Pineapples, Papayas, Oranges, Grapefruits. atamankimya.comnih.gov
Vegetables Tomatoes, Carrots, Potatoes, Lettuce, Onions, Celery, Cauliflower, Cabbage. atamankimya.comnih.gov
Fungi Aspergillus species (A. flavus, A. oryzae), Penicillium species (P. viticola), Schizophyllum commune. nih.govfrontiersin.orggoogle.com
Yeasts Saccharomyces cerevisiae, Zygosaccharomyces rouxii, Schizosaccharomyces pombe. nih.govgoogle.com
Bacteria Lactic acid bacteria (e.g., Oenococcus, Lactobacillus, Pediococcus). wikipedia.orggoogle.comgusmerenterprises.com

Biodegradation Pathways of L-(-)-Malic Acid

L-(-)-Malic acid is readily biodegradable and serves as a valuable carbon source for a wide array of microorganisms. usda.govatamanchemicals.com Its degradation is a key process in many natural and industrial ecosystems, such as soil, water, and fermented products. nzytech.comatamanchemicals.com Several distinct metabolic pathways are responsible for its breakdown.

Malo-lactic Fermentation: This is a well-known pathway, particularly in winemaking, carried out by lactic acid bacteria (LAB) such as Oenococcus oeni and various species of Lactobacillus and Pediococcus. wikipedia.orggusmerenterprises.com In this process, this compound is decarboxylated directly to L-lactic acid and carbon dioxide. wikipedia.orggusmerenterprises.com This conversion reduces the acidity of wine, resulting in a softer, fuller mouthfeel. wikipedia.org

Malo-ethanolic Fermentation: Certain yeasts, most notably Schizosaccharomyces pombe, can degrade this compound into ethanol (B145695) and carbon dioxide. google.comresearchgate.net This pathway can be utilized in winemaking to achieve biological deacidification. google.com Genetically engineered strains of Saccharomyces cerevisiae containing genes from S. pombe have also been developed to carry out malo-ethanolic fermentation. researchgate.netjournals.ac.za

Malic Enzyme Pathway: Some bacteria, like Lactobacillus casei, possess two distinct pathways for malate (B86768) degradation. nih.gov In addition to the malo-lactic pathway, they utilize a malic enzyme pathway that metabolizes this compound to pyruvic acid. atamanchemicals.comnih.gov This pathway allows the organism to use L-malate as a carbon source for growth, unlike the malo-lactic pathway which primarily serves as a detoxification mechanism against acidity. nih.gov

Tricarboxylic Acid (TCA) Cycle: As a natural intermediate of the TCA cycle, this compound can be oxidized to oxaloacetic acid by the enzyme malate dehydrogenase in virtually all aerobic organisms. mebak.orgatamanchemicals.com This is a fundamental step in cellular respiration for energy production.

Table 2: Key Biodegradation Pathways of L-(-)-Malic Acid

Pathway Microorganisms Key Reaction Significance
Malo-lactic Fermentation Oenococcus oeni, Lactobacillus spp., Pediococcus spp. wikipedia.orggusmerenterprises.com This compound → L-Lactic acid + CO₂ wikipedia.org Wine deacidification, flavor modification. wikipedia.orggusmerenterprises.com
Malo-ethanolic Fermentation Schizosaccharomyces pombe, engineered Saccharomyces cerevisiae. google.comresearchgate.net This compound → Ethanol + CO₂ Wine deacidification. google.com
Malic Enzyme Pathway Lactobacillus casei. nih.gov This compound → Pyruvic acid + CO₂ Use of malate as a carbon source for growth. nih.gov
TCA Cycle Oxidation Most aerobic organisms. atamanchemicals.com This compound → Oxaloacetic acid Central energy metabolism. mebak.org

Atmospheric Presence and Fate of L-(-)-Malic Acid Particulates

This compound is a recognized component of atmospheric aerosols in urban, rural, and remote environments. mdpi.comnih.gov Its presence in the atmosphere is attributed to both direct emissions from natural sources and secondary formation through chemical reactions. atamanchemicals.com

Malic acid can enter the atmosphere through volatilization from plants. usda.gov However, a more significant source is the secondary formation via the photooxidation of various volatile organic compounds (VOCs). atamanchemicals.com Research has shown that malic acid can be produced from the oxidation of both biogenic VOCs, such as isoprene (B109036) and α-pinene, and anthropogenic VOCs, like toluene. mdpi.com It is also believed to be formed from the further photochemical aging of other dicarboxylic acids, such as succinic acid. semanticscholar.org

Once present in the atmosphere, malic acid exists in both the vapor phase and as a component of particulate matter. Particulate-phase malic acid is hygroscopic, meaning it can absorb water, which influences the properties of atmospheric aerosols. nih.gov The atmospheric lifetime of malic acid is relatively short; its half-life is estimated to be about two days. usda.gov The primary removal mechanisms for malic acid particulates from the atmosphere are wet and dry deposition. usda.gov

Table 3: Reported Atmospheric Concentrations of Malic Acid

Location Air Mass Type Average Concentration (ng/m³)
Tokyo, Japan Urban 23 mdpi.com
Nagoya, Japan Urban 19 mdpi.com
Germany (inland sites) Rural/Continental 42 mdpi.com
K-puszta, Hungary Forested/Rural 40 ugent.be
Rural/Urban Sites (Europe) Mixed 64 (Summer Average) researchgate.net
South China Non-continental 63.7 researchgate.net

Role of L-(-)-Malic Acid in Soil and Water Systems

In terrestrial and aquatic environments, this compound is considered readily biodegradable and does not persist for long periods. usda.govatamanchemicals.comedqm.eu It plays several important roles, particularly in the soil rhizosphere—the zone immediately surrounding plant roots.

As a low molecular weight organic acid (LMWOA), malic acid in soil is primarily derived from plant root exudates and the decomposition of organic matter by microbes. nih.govmdpi.com Plants exude malic acid for various reasons. It can act as a chemoattractant for beneficial rhizobacteria, such as Bacillus subtilis and Pseudomonas fluorescens, which can promote plant growth. frontiersin.orgcdnsciencepub.com Malic acid also serves as a readily available carbon source for these and other soil microorganisms. frontiersin.org

Furthermore, this compound plays a crucial role in nutrient availability. nih.govfrontiersin.org By chelating with metal ions like aluminum and iron, it can reduce their toxicity to plant roots in acidic soils. usda.gov This chelation process can also release phosphate (B84403) that is otherwise bound to these minerals, making it more available for plant uptake. frontiersin.org The release of malic and other organic acids by plant roots can also lead to a decrease in rhizosphere pH. mdpi.com

In aquatic systems, this compound is not expected to adsorb significantly to suspended solids or sediment. atamanchemicals.com Its potential for bioconcentration in aquatic organisms is considered low. nih.govatamanchemicals.com Given its rapid biodegradability, high concentrations are unlikely to accumulate in natural water bodies. usda.gov

Table 4: Functions of L-(-)-Malic Acid in Soil and Water

System Role/Function Mechanism
Soil (Rhizosphere) Nutrient Mobilization Chelates with Fe and Al, releasing bound phosphate. frontiersin.org
Metal Detoxification Binds to toxic metals like aluminum, reducing their uptake by plants. usda.gov
Microbial Chemoattractant Attracts beneficial plant-growth-promoting bacteria. frontiersin.orgcdnsciencepub.com
Microbial Carbon Source Serves as an energy source for soil microorganisms. frontiersin.org
pH Regulation Contributes to the acidification of the rhizosphere. mdpi.com
Water Biodegradation Serves as a substrate for aquatic microorganisms. atamanchemicals.com
Low Persistence Rapidly degraded, preventing accumulation. usda.govedqm.eu

Emerging Research Areas and Future Perspectives

Integration of L-(-)-Malic Acid in Advanced Materials Science

L-(-)-Malic acid is emerging as a valuable building block in materials science, primarily due to its bifunctional nature (a hydroxyl and two carboxyl groups), chirality, and its origin from renewable resources. sci-hub.senih.gov Research is focused on leveraging these properties to create novel biodegradable and biocompatible polymers for a range of applications.

One significant area of research is the synthesis of polymalic acid (PMLA) and its derivatives. mdpi.comdovepress.com PMLA is an aliphatic polyester (B1180765) known for its high water-solubility, biocompatibility, and biodegradability, breaking down into malic acid, a natural intermediate in the Krebs cycle. mdpi.comdovepress.com While PMLA can be produced through biological fermentation, chemical synthesis routes are being explored to achieve better control over molecular weight and structure. dovepress.comnih.gov However, direct polycondensation of malic acid can lead to heterogeneous polymers with mixed α- and β-ester linkages. nih.gov

To overcome these challenges, researchers are developing controlled polymerization methods. For instance, ring-opening copolymerizations of L-lactide with malic acid derivatives have been used to create poly-L-lactides containing β-alkyl α-malate units. nih.gov These copolymers can be surface-functionalized, for example, by immobilizing cell-binding peptides, making them promising for creating functional bioresorbable materials with adjustable degradation rates for medical applications. nih.gov

Another innovative approach involves the synthesis of co-polyesters. By using co-monomers like β-cyclodextrin, researchers can promote polyester formation and produce cross-linked copolymers of L-malic acid with higher, predefined molecular weights and retained optical activity. researchgate.netresearchgate.net These co-polycondensates have shown tunable properties and high water solubility. researchgate.netsciforum.net Functional polyesters have also been synthesized by incorporating comonomers like resorcinol (B1680541) and salicylic (B10762653) acid to potentially add antibacterial properties. researchgate.net

Furthermore, L-(-)-malic acid is being used to create water-soluble, fluorescent polymer conjugates for biomedical imaging. By polymerizing a hydroxyl-containing perylene (B46583) bisimide (PBI) derivative with this compound, researchers have created PBI-poly(α,β-malic acid) (PBI–PMA) conjugates. mdpi.com These conjugates are water-soluble, exhibit strong fluorescence, and show low cytotoxicity, making them suitable for labeling live mammalian cells. mdpi.com

The development of malic acid-based polymers also includes partially methylated poly(β,this compound)s, which have been synthesized with varying degrees of esterification without significant loss of the parent polymer's molecular weight. upc.edu These materials exhibit different thermal stabilities and crystallinities compared to the homopolymers. upc.edu Such tunable polymers, derived from malic acid, highlight its potential to create advanced materials for drug delivery, tissue engineering, and other biomedical applications. mdpi.comnih.govupc.edu

L-(-)-Malic Acid in Sustainable Chemical Production and Green Economy Initiatives

L-(-)-Malic acid is recognized as a key platform chemical in the transition toward a bio-based economy. sci-hub.sesciepublish.comresearchgate.net The U.S. Department of Energy listed malic acid as one of the top twelve high-potential, bio-based building block chemicals that can be produced from renewable resources. researchgate.netnih.gov This designation stems from its potential to serve as a sustainable alternative to petroleum-derived chemicals, thereby contributing to green economy initiatives by reducing reliance on fossil fuels and mitigating CO2 emissions. nih.govsciepublish.comfrontiersin.org

The primary advantage of producing this compound through microbial fermentation is the use of renewable feedstocks instead of petrochemicals like benzene (B151609) or butane. nih.govfrontiersin.org This biological route yields the enantiopure L-form, which is the naturally occurring isomer, a significant benefit over chemical synthesis that produces a racemic mixture of D- and this compound. sci-hub.senih.gov The biotechnological production process is considered more eco-friendly and sustainable. mytravaly.comexpertmarketresearch.comnutriscienceusa.com

This compound's versatility as a platform chemical allows it to be a precursor for a variety of other valuable chemicals and materials. sci-hub.seresearchgate.net A significant future application is in the production of biodegradable polymers, such as polymalic acid (PMLA). researchgate.netkit.edubohrium.com These biopolymers have vast potential in biomedical fields and as environmentally friendly plastics. Furthermore, this compound could potentially replace maleic anhydride (B1165640), a major commodity chemical currently derived from fossil fuels, in various industrial applications. frontiersin.orgkit.edu

Research is actively focused on making the bio-based production of this compound economically competitive with established chemical methods. sci-hub.se A key strategy is the utilization of low-cost, non-food renewable resources and industrial waste streams as substrates for fermentation. sci-hub.senih.gov Successful production has been demonstrated using feedstocks such as:

Crude glycerol (B35011) (a byproduct of biodiesel production) nih.gov

Lignocellulosic biomass (e.g., corn hull, corn straw hydrolysate) nih.govnih.gov

Molasses sci-hub.se

Pyrolytic aqueous condensate (a side stream from biomass pyrolysis) mdpi.com

By valorizing these waste streams, the circular economy is promoted, turning low-value byproducts into a high-value chemical. nih.gov This approach not only reduces production costs but also addresses waste management challenges, further enhancing the sustainability of the process. sci-hub.semitacs.ca The continuous development of efficient microbial strains and optimized fermentation processes is crucial for accelerating the industrial-scale adoption of bio-based this compound, positioning it as a cornerstone of a more sustainable chemical industry. expertmarketresearch.comglobalgrowthinsights.com

Novel Biotechnological Approaches for L-(-)-Malic Acid Synthesis

Significant advancements in biotechnology, particularly in metabolic engineering and synthetic biology, are paving the way for highly efficient microbial synthesis of L-(-)-malic acid. nih.govfrontiersin.org The primary goal of these novel approaches is to develop microbial cell factories capable of producing this compound at high titers, yields, and productivities, making the fermentation process economically viable for industrial scale-up. frontiersin.org

The most targeted metabolic route for enhancement is the reductive tricarboxylic acid (rTCA) pathway. sciepublish.comfrontiersin.orgmdpi.com This pathway is highly efficient as it involves the fixation of CO2 and has a theoretical maximum yield of 2 moles of malic acid per mole of glucose. frontiersin.orgacs.org Key strategies to boost this pathway include:

Overexpression of Key Enzymes: Researchers have focused on overexpressing the genes for pyruvate (B1213749) carboxylase (PYC) and malate (B86768) dehydrogenase (MDH), the two critical enzymes in the rTCA pathway. mdpi.comacs.org For example, overexpressing endogenous pyc and mdh3 genes in Aspergillus niger significantly increased production. frontiersin.org Combining PYC from one organism with MDH from another in hosts like Pichia kudriavzevii has also been shown to improve titers. sciepublish.com

Enhancement of Malic Acid Transport: Efficiently exporting the synthesized this compound out of the cell is crucial to prevent product inhibition and accumulate high concentrations in the fermentation broth. mdpi.com Overexpressing specific malate transporter genes, such as c4t318 from A. oryzae or Spmae1 from Schizosaccharomyces pombe, has led to substantial increases in productivity. frontiersin.orgacs.org

Elimination of Byproduct Formation: To direct more carbon flux towards this compound, competing metabolic pathways that lead to byproducts like oxalic acid, fumaric acid, and acetic acid are blocked. sciepublish.comfrontiersin.org This is achieved by deleting key genes, such as oahA (oxaloacetate acetylhydrolase) in A. niger to prevent oxalic acid formation, or fumB (fumarase) and frdBC (fumarate reductase) in E. coli. sciepublish.comfrontiersin.org

Modern genetic tools like CRISPR-Cas9 have greatly accelerated the ability to make these precise and multiple genetic modifications in various microbial hosts. mdpi.com This has enabled the rapid development of highly efficient producer strains. mdpi.com Beyond fungi like Aspergillus and yeasts like Saccharomyces cerevisiae, research is also exploring other microorganisms, such as the thermophilic bacterium Bacillus coagulans and the filamentous fungus Trichoderma reesei, as potential cell factories for this compound production. acs.orgresearchgate.net

The table below summarizes some of the successful metabolic engineering strategies employed in various microorganisms.

MicroorganismEngineering StrategyResulting this compound Titer (g/L)Reference
Aspergillus nigerDeletion of oahA (oxalic acid pathway); Overexpression of endogenous pyc, mdh3, and A. oryzae c4t318 (transporter)201.24 frontiersin.org
Aspergillus oryzaeOverexpression of endogenous pyc, mdh3, and transporter C4t318154 frontiersin.org
Saccharomyces cerevisiaeSimultaneous overexpression of pyc2 and mdh359 sciepublish.com
Aspergillus nidulansCRISPR-mediated overexpression of pyc, mdhC, dctA and deletion of oahA30.7 mdpi.com
Escherichia coliOverexpression of pckA from Mannheimia succiniciproducens9.25 sciepublish.com

These novel biotechnological approaches, combining targeted metabolic engineering with optimized fermentation processes like fed-batch and repeated-batch cultivation, are continuously pushing the boundaries of this compound production. frontiersin.orgfrontiersin.org

Elucidation of Undefined Biosynthesis Pathways of L-(-)-Malic Acid and its Derivatives

While the primary metabolic pathways for L-(-)-malic acid biosynthesis, including the reductive TCA (rTCA) pathway, the oxidative TCA cycle, and the glyoxylate (B1226380) cycle, are generally identified in microorganisms, the complete picture of their regulation and interplay is not fully understood. nih.govresearchgate.net Research continues to elucidate the finer details of these pathways and explore less characterized or potentially novel routes for synthesis.

One area of ongoing research is the direct, one-step conversion of pyruvate to malate catalyzed by malic enzyme. researchgate.net This pathway is reversible and requires cofactors like NADPH. researchgate.net Strategies to enhance this route, for example by engineering the cofactor balance within the cell to favor malate production, represent a potential but less exploited approach compared to the rTCA pathway. researchgate.net

Furthermore, the biosynthesis of this compound derivatives, such as polymalic acid (PMLA), presents its own set of questions. PMLA is a natural polyester, but its direct synthesis by microbial fermentation is challenging, often resulting in products that are difficult to purify. dovepress.com The enzymatic machinery and regulatory networks responsible for the polymerization of malic acid units within microorganisms like Aureobasidium pullulans are not entirely defined. nih.gov Understanding these biological polymerization pathways could enable the development of more efficient and controlled methods for producing high-quality biopolymers directly from renewable resources. nih.gov

The role and regulation of various transporter proteins are also an active area of study. While some key malate exporters have been identified and successfully engineered, it is likely that other, as-yet-uncharacterized transporters contribute to malic acid secretion in different microorganisms or under specific fermentation conditions. mdpi.comresearchgate.net Identifying and characterizing these transporters is crucial for developing robust microbial cell factories. The elucidation of these undefined aspects of biosynthesis and its regulation at the enzymatic and molecular levels is essential for overcoming current production bottlenecks and further enhancing the efficiency of microbial this compound synthesis. nih.gov

Development of Cost-Effective and Efficient Downstream Processing for L-(-)-Malic Acid

The economic viability of fermentative L-(-)-malic acid production is heavily dependent on the efficiency and cost of downstream processing, which involves separating and purifying the acid from the complex fermentation broth. researchgate.net The broth typically contains residual sugars, biomass, salts, and other organic acid byproducts, making purification a significant challenge. researchgate.netresearchgate.net Conventional methods like calcium salt precipitation are often inefficient, result in product loss, and generate large amounts of waste (e.g., calcium sulfate), making them environmentally undesirable. google.com Consequently, research is focused on developing more sustainable and cost-effective downstream processing technologies.

Several advanced separation techniques are being investigated:

Reactive Extraction: This method uses an extractant (amine) dissolved in an organic solvent to form a complex with the malic acid, facilitating its transfer from the aqueous fermentation broth to the organic phase. researchgate.netistanbul.edu.tr The choice of solvent and extractant, such as trioctylmethylammonium chloride (TOMAC), is critical for high efficiency. researchgate.netistanbul.edu.tr While effective, potential contamination of the final product with the solvent or extractant is a concern that must be managed. google.com Ionic liquids are also being explored as "green" alternatives to traditional organic solvents for extraction. jmb.or.kr

Electrodialysis with Bipolar Membranes (BMED): This is an environmentally friendly membrane-based process that uses an electric field to separate ions. researchgate.net BMED can be used to convert the malate salt from the fermentation broth directly into this compound and a base (e.g., NaOH), which can be recycled back into the fermentation process to control pH. researchgate.net Studies have shown high current efficiency (88-91%) and malic acid recovery (73-76%) with this method. researchgate.net A two-stage electrodialysis process has been shown to increase malic acid purity from 9% in the initial effluent to over 70%. researchgate.net However, the presence of impurities can increase energy consumption, highlighting the need for an efficient pre-purification step. researchgate.net

Ion Exchange Chromatography: This technique uses resins to capture the negatively charged malate ions from the pre-treated fermentation broth. google.com The bound malic acid is then eluted with hot water or another suitable solution. The resulting elutriant can be concentrated through vacuum distillation to obtain the final product. google.com This method can achieve high purity (over 99%) and a high recovery rate, with one patented process claiming a 10% improvement in yield and a 10% reduction in cost compared to conventional methods. google.com

The integration of these modern techniques aims to create a more streamlined, efficient, and sustainable purification process. mitacs.ca Reducing the number of steps, minimizing waste generation, recycling reagents, and lowering energy consumption are key goals in the development of downstream processing for this compound. mitacs.caresearchgate.net Achieving cost-effective purification is a critical step toward the widespread industrial production of this compound from renewable resources.

Q & A

Basic Research Questions

Q. How can L-(-)-Malic acid be quantified in biological samples using enzymatic assays?

  • Methodological Answer : Enzymatic quantification involves coupling L-(-)-Malic acid with NADH-dependent dehydrogenases (e.g., malate dehydrogenase). Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) and add NADH. Monitor absorbance changes at 340 nm to track NADH oxidation. Calibrate with standard curves of purified L-(-)-Malic acid. For colorimetric methods, use Folin-Ciocalteu reagent under alkaline conditions, with spectrophotometric detection at 750 nm .

Q. What experimental approaches confirm the role of L-(-)-Malic acid in the TCA cycle under varying metabolic conditions?

  • Methodological Answer : Isotopic labeling (e.g., ¹³C-glucose) combined with GC-MS or LC-MS tracks carbon flux through the TCA cycle. Knockout models (e.g., CRISPR-Cas9 silencing of malate dehydrogenase) can assess metabolic bottlenecks. Measure intracellular malate levels via HPLC with UV detection (210 nm) and compare wild-type vs. mutant strains under aerobic/anaerobic conditions .

Q. How to ensure the purity and identity of synthesized L-(-)-Malic acid?

  • Methodological Answer : Characterize purity using reverse-phase HPLC (C18 column, 0.1% phosphoric acid mobile phase) with a refractive index detector. Confirm identity via ¹H-NMR (D₂O solvent; δ 2.6–2.8 ppm for α-protons) and chiral chromatography to distinguish L- and D-enantiomers. Purity criteria: ≥98% by peak integration, with no detectable byproducts .

Advanced Research Questions

Q. How can contradictory kinetic data on L-(-)-Malic acid’s inhibition of succinate dehydrogenase be resolved?

  • Methodological Answer : Control variables such as pH (malate’s ionization state affects binding) and cofactor availability (FADH₂). Use recombinant succinate dehydrogenase in vitro assays with purified enzyme to eliminate cellular interference. Compare inhibition constants (Ki) across studies using standardized buffers (e.g., 50 mM potassium phosphate, pH 7.4). Validate findings with isothermal titration calorimetry (ITC) to measure binding affinity .

Q. What strategies optimize metabolic engineering of Rhizopus oryzae for enhanced L-(-)-Malic acid production?

  • Methodological Answer : Overexpress cytoplasmic pyruvate carboxylase (PYC) and malate dehydrogenase (MDH) via constitutive promoters (e.g., pgk1). Use CRISPR interference to downcompete competing pathways (e.g., fumarase). Monitor flux using ¹³C metabolic flux analysis (MFA) and adjust fermentation conditions (e.g., pH 5.5, oxygen limitation) to favor malate accumulation. Validate strain performance in bioreactors with real-time pH and dissolved oxygen control .

Q. How to design untargeted lipidomics studies to investigate L-(-)-Malic acid’s regulatory effects on lipid metabolism?

  • Methodological Answer : Treat cell cultures with L-(-)-Malic acid (5–20 mM) and extract lipids using methyl-tert-butyl ether/methanol. Analyze via LC-MS (C8 column, positive/negative ionization modes). Process data with XCMS or MS-DIAL for peak alignment. Apply multivariate analysis (PLS-DA or O2PLS) to identify lipid species (e.g., phospholipids, triglycerides) with significant fold changes. Validate using stable isotope-labeled internal standards .

Q. What computational models predict L-(-)-Malic acid’s contribution to intracellular pH homeostasis?

  • Methodological Answer : Develop a kinetic model incorporating malate transporters, cytoplasmic/mitochondrial pH gradients, and buffer capacity. Use COPASI or SBML to simulate malate flux under varying extracellular pH (6.0–7.4). Validate predictions with pH-sensitive fluorescent probes (e.g., BCECF-AM) in live-cell imaging. Compare model outputs to experimental data from pH-controlled bioreactors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.